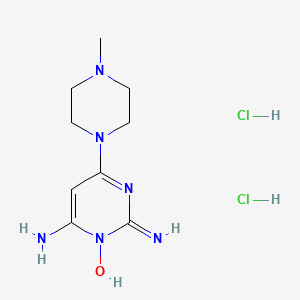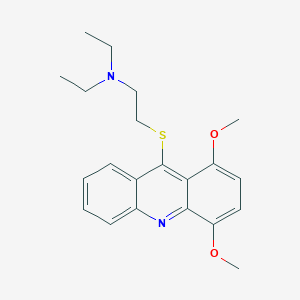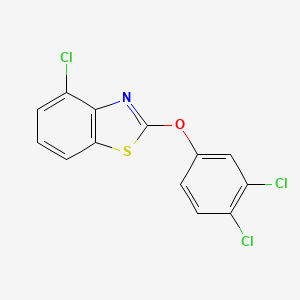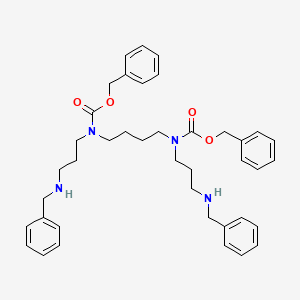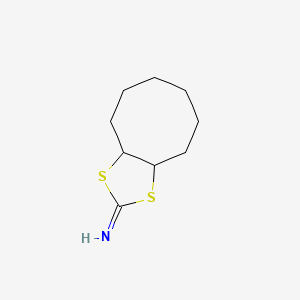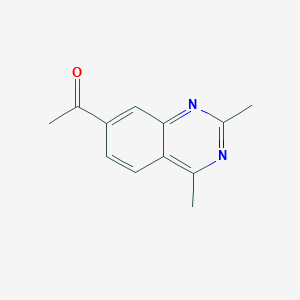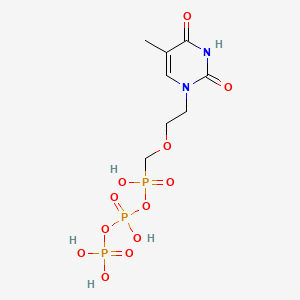
N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide is a complex organic compound known for its unique structural properties. It features a spirocyclic framework with phosphorus and oxygen atoms, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide typically involves the reaction of cyclopentylamine with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and safety.
化学反应分析
Types of Reactions
N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
科学研究应用
N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is utilized in the synthesis of advanced materials and as an additive in specialty chemicals.
作用机制
The mechanism by which N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological activities.
相似化合物的比较
Similar Compounds
- N,N’-Dicyclohexyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide
- N,N’-Dicyclohexyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine
Uniqueness
N(3),N(9)-Dicyclopentyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane-3,9-diamine 3,9-dioxide stands out due to its specific cyclopentyl groups, which confer unique steric and electronic properties. These differences can influence its reactivity and interactions, making it a valuable compound for specialized applications.
属性
CAS 编号 |
19341-50-5 |
|---|---|
分子式 |
C15H28N2O6P2 |
分子量 |
394.34 g/mol |
IUPAC 名称 |
3-N,9-N-dicyclopentyl-3,9-dioxo-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane-3,9-diamine |
InChI |
InChI=1S/C15H28N2O6P2/c18-24(16-13-5-1-2-6-13)20-9-15(10-21-24)11-22-25(19,23-12-15)17-14-7-3-4-8-14/h13-14H,1-12H2,(H,16,18)(H,17,19) |
InChI 键 |
JFDORNIVHIOAEW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NP2(=O)OCC3(CO2)COP(=O)(OC3)NC4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



